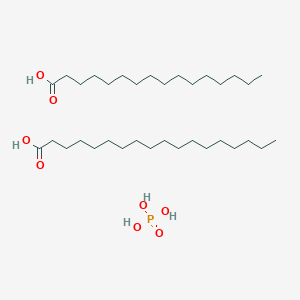
Cetearyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetearyl phosphate is a compound that belongs to the class of alkyl phosphates. It is a mixture of cetyl and stearyl alcohols esterified with phosphoric acid. This compound is commonly used in cosmetic formulations due to its excellent emulsifying, dispersing, and conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetearyl phosphate is typically synthesized by reacting cetyl and stearyl alcohols with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants and using a catalyst to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in reactors, and the reaction is carried out at elevated temperatures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Cetearyl phosphate undergoes several types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions, although these are less common in typical applications.
Substitution: This compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used as reagents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed
Hydrolysis: Cetyl alcohol, stearyl alcohol, and phosphoric acid.
Oxidation: Oxidized derivatives of cetyl and stearyl alcohols.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Cetearyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in the formulation of various chemical products.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Utilized in topical formulations for its skin-conditioning properties.
Industry: Used in the production of personal care products, including shampoos, conditioners, and lotions.
Mechanism of Action
Cetearyl phosphate acts primarily as an emulsifying and conditioning agent. It stabilizes emulsions by reducing the surface tension between oil and water phases. The phosphate group interacts with water molecules, while the long alkyl chains interact with oil molecules, thus forming a stable emulsion. This compound also provides conditioning effects by forming a protective layer on the skin or hair, enhancing moisture retention and smoothness .
Comparison with Similar Compounds
Similar Compounds
- Cetyl phosphate
- Stearyl phosphate
- Dicetyl phosphate
- Ceteth-10 phosphate
Comparison
Cetearyl phosphate is unique due to its combination of cetyl and stearyl alcohols, which provides a balanced hydrophilic-lipophilic profile. This makes it more versatile compared to cetyl phosphate or stearyl phosphate alone. Dicetyl phosphate and ceteth-10 phosphate are also used as emulsifiers, but this compound offers better conditioning properties and stability in formulations .
Properties
CAS No. |
90506-73-3 |
|---|---|
Molecular Formula |
C34H71O8P |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
hexadecanoic acid;octadecanoic acid;phosphoric acid |
InChI |
InChI=1S/C18H36O2.C16H32O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(2,3)4/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);(H3,1,2,3,4) |
InChI Key |
NDSQWHRDZXKSHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















